![molecular formula C12H12N2O3S2 B2624977 N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)oxalamide CAS No. 2319894-08-9](/img/structure/B2624977.png)
N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)oxalamide, commonly known as BTO, is a chemical compound that has gained significant attention in recent years due to its unique properties and potential applications in scientific research. BTO belongs to the class of oxalamide compounds and is synthesized through a multi-step process involving various chemical reactions.
Mecanismo De Acción
BTO exhibits unique properties that make it suitable for various scientific research applications. BTO has a planar molecular structure, which allows it to form a stable film on various substrates. BTO also exhibits excellent charge transport properties, which make it suitable for various optoelectronic applications. The mechanism of action of BTO is mainly dependent on its molecular structure and the properties it exhibits.
Biochemical and Physiological Effects:
BTO has not been extensively studied for its biochemical and physiological effects. However, some studies suggest that BTO may exhibit antioxidant properties, which can help in the prevention of various diseases. BTO has also been studied for its potential applications in drug delivery systems due to its excellent biocompatibility.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BTO exhibits several advantages for lab experiments, including its excellent photoconductivity and electron transport properties. BTO is also easy to synthesize, making it suitable for large-scale production. However, BTO has some limitations, including its limited solubility in common organic solvents, which can make it challenging to work with in some experiments.
Direcciones Futuras
BTO has several potential applications in various scientific research fields. Some of the future directions for BTO include its use in the development of high-performance organic solar cells, photodetectors, and OLEDs. BTO can also be studied for its potential applications in the field of drug delivery systems and as a therapeutic agent for various diseases.
Conclusion:
In conclusion, BTO is a chemical compound that has gained significant attention in recent years due to its unique properties and potential applications in scientific research. BTO exhibits excellent photoconductivity and electron transport properties, making it suitable for various optoelectronic applications. BTO also exhibits antioxidant properties and excellent biocompatibility, making it suitable for drug delivery systems. BTO has several potential applications in various scientific research fields and can be studied further for its potential therapeutic applications.
Métodos De Síntesis
The synthesis of BTO involves a multi-step process that requires various chemical reactions. The first step involves the synthesis of 2,3'-bithiophene, which is obtained by the reaction of 2-thiophenecarboxylic acid with thionyl chloride. The resulting product is then subjected to a Suzuki coupling reaction with 5-bromo-2-hydroxyethyl-2-thiophenecarboxylate to obtain the intermediate product. Finally, the intermediate product is subjected to a reaction with oxalyl chloride to obtain BTO.
Aplicaciones Científicas De Investigación
BTO has been extensively studied for its potential applications in scientific research. One of the significant applications of BTO is in the field of optoelectronic devices. BTO exhibits excellent photoconductivity and can be used as an active layer in organic solar cells and photodetectors. BTO has also been studied for its potential applications in the field of organic light-emitting diodes (OLEDs). BTO exhibits excellent electron transport properties and can be used as an electron transport layer in OLEDs.
Propiedades
IUPAC Name |
N'-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c13-11(16)12(17)14-5-8(15)10-2-1-9(19-10)7-3-4-18-6-7/h1-4,6,8,15H,5H2,(H2,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWMWIIYHKWTLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC=C(S2)C(CNC(=O)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

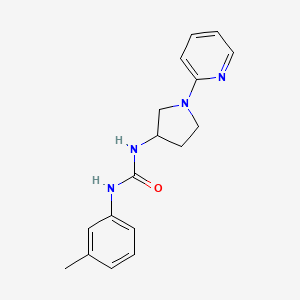
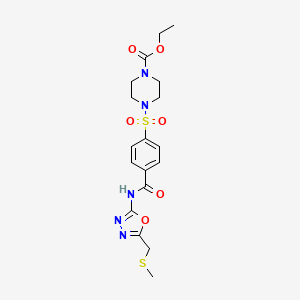

![Ethyl 4-oxo-4-[3-(2-oxopyrrolidin-1-yl)anilino]butanoate](/img/structure/B2624902.png)
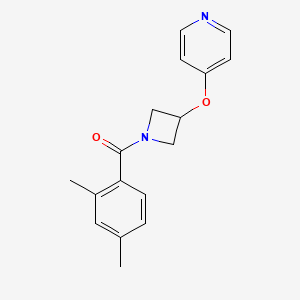

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-chloro-4-fluorophenyl)methanone](/img/structure/B2624906.png)


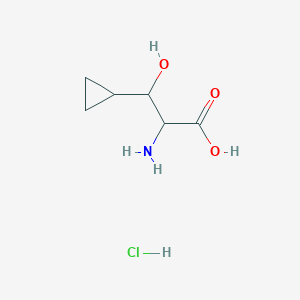
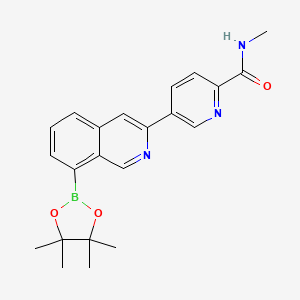
![1-(Bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B2624913.png)
![1-bromo-4-oxo-3-oxabicyclo[3.1.0]hexane-6-carboxylic Acid](/img/structure/B2624916.png)
